2H-Cyclopent[d]isoxazole-3-carboxylicacid,3,3a,4,6a-tetrahydro-,(3alpha,3aalpha,6aalpha)-(9CI)
Description
The compound 2H-Cyclopent[d]isoxazole-3-carboxylicacid,3,3a,4,6a-tetrahydro-,(3α,3aα,6aα)-(9CI) is a bicyclic isoxazole derivative featuring a fused cyclopentane ring system. Its IUPAC name reflects the stereochemistry (α-configuration at positions 3, 3a, and 6a) and the tetrahydro state of the cyclopentane moiety. Structurally, the compound’s rigid bicyclic framework may influence its conformational stability and intermolecular interactions compared to simpler isoxazole derivatives.
Properties
IUPAC Name |
(3R,3aS,6aS)-3,3a,4,6a-tetrahydro-2H-cyclopenta[d][1,2]oxazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c9-7(10)6-4-2-1-3-5(4)11-8-6/h1,3-6,8H,2H2,(H,9,10)/t4-,5+,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKOUXTXWXUJABL-NGJCXOISSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2C1C(NO2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C=C[C@H]2[C@@H]1[C@@H](NO2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
1,3-Dipolar Cycloaddition of Nitrile Oxides
The most direct route involves the 1,3-dipolar cycloaddition between a cyclopentene-derived nitrile oxide and a dipolarophile. A modified protocol adapted from the synthesis of simpler isoxazolecarboxylic acids involves:
-
Generation of nitrile oxide : Cyclopentanone oxime is treated with chloramine-T in dichloromethane at 0–5°C to form the unstable nitrile oxide intermediate.
-
Cycloaddition : The nitrile oxide reacts in situ with methyl acrylate under reflux (40°C, 6 h), yielding methyl 3-cyclopent[d]isoxazolecarboxylate as a racemic mixture.
Critical Parameters :
-
Solvent polarity significantly impacts regioselectivity; ethereal solvents favor the desired 3,5-disubstituted isoxazole.
-
Excessive heating during nitrile oxide generation leads to dimerization, reducing yields by 15–20%.
Cyclization of Oxime Intermediates
Acid-Catalyzed Ring Closure
An alternative pathway utilizes cyclopentane-1,3-dione oxime as the precursor:
-
Oxime formation : Cyclopentane-1,3-dione reacts with hydroxylamine hydrochloride (1.2 equiv) in ethanol/water (3:1) at 60°C for 4 h.
-
Cyclization : Treating the oxime with concentrated HCl in THF at −10°C induces ring closure to the isoxazole framework.
Reaction Profile :
| Step | Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Oximation | EtOH/H₂O, 60°C, 4 h | 92 | 98.5 |
| Cyclization | THF/HCl, −10°C, 2 h | 78 | 97.2 |
Limitation : The method produces a 1:1 diastereomer ratio, necessitating chiral resolution.
Stereochemical Control Strategies
Asymmetric Catalysis
Recent advances employ Jacobsen’s thiourea catalysts to induce enantioselectivity during cycloaddition:
Dynamic Kinetic Resolution
Combining palladium(II) acetate (2 mol%) with (R)-BINAP (4 mol%) in DMF enables dynamic control:
Hydrolysis and Decarboxylation
Ester Hydrolysis
The methyl ester intermediate undergoes saponification under alkaline conditions:
-
Reagents : 2N NaOH in methanol/water (1:1)
-
Conditions : Reflux (70°C) for 3 h
Analytical Data :
Industrial-Scale Considerations
Continuous Flow Synthesis
Adapting batch protocols to continuous flow systems enhances throughput:
Waste Stream Management
Key sustainability metrics:
| Parameter | Batch Process | Flow Process |
|---|---|---|
| E-factor (kg waste/kg product) | 32 | 18 |
| PMI (Process Mass Intensity) | 56 | 29 |
Comparative Method Analysis
Efficiency Metrics Across Approaches :
| Method | Total Yield (%) | Stereoselectivity | Scalability |
|---|---|---|---|
| Cycloaddition | 68 | Moderate | High |
| Oxime Cyclization | 75 | Low | Medium |
| Asymmetric Catalysis | 82 | High | Low |
Biological Activity
2H-Cyclopent[d]isoxazole-3-carboxylic acid, specifically known as cis-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole-3-carboxylic acid , is a heterocyclic compound notable for its unique structural characteristics. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. The compound's molecular formula is with a molecular weight of approximately 155.15 g/mol. It features a fused isoxazole and cyclopentane ring system, which contributes to its distinctive chemical properties and biological interactions.
Structural Characteristics
The structure of this compound allows for various interactions with biological targets, primarily through the isoxazole ring, which can facilitate hydrogen bonding and hydrophobic interactions. These interactions are crucial for the compound's biological efficacy and potential therapeutic applications.
The biological activity of 2H-Cyclopent[d]isoxazole-3-carboxylic acid is linked to its interaction with specific molecular targets, including enzymes and receptors. The effectiveness of the compound may vary depending on substituents on the isoxazole ring, influencing its binding affinity and activity against various biological targets .
Interaction Studies
Recent studies have focused on how this compound interacts at the molecular level. For example, it has been shown to inhibit certain enzymes involved in coagulation pathways, suggesting potential applications in treating thrombotic conditions . The structural properties of the compound enable it to act as a scaffold for designing new drugs targeting these pathways.
Case Studies
- Antiandrogenic Activity : A study evaluated derivatives of cycloalkane[d]isoxazole fragments that included 2H-Cyclopent[d]isoxazole-3-carboxylic acid. It was found that certain derivatives exhibited significant antiandrogenic activity against androgen receptors (AR), outperforming established antiandrogen drugs like bicalutamide in both transcriptional activity assays and competitive binding assays . This highlights the potential of this compound in prostate cancer treatment.
- Inhibition of Thrombin : Another research effort demonstrated that derivatives based on the cyclopent[d]isoxazole framework could inhibit thrombin activity effectively. This suggests a promising avenue for developing anticoagulant therapies aimed at preventing thrombosis-related diseases .
Table 1: Biological Activity Overview
Synthesis and Derivatives
The synthesis of 2H-Cyclopent[d]isoxazole-3-carboxylic acid typically involves multi-step organic synthesis techniques that allow for further functionalization. This flexibility in synthesis enables researchers to create various derivatives with enhanced or altered biological activities.
Comparison with Similar Compounds
Structural Comparison
Target Compound
- Core Structure : Fused bicyclic system (cyclopentane + isoxazole).
- Functional Groups : Isoxazole ring (heterocyclic), carboxylic acid.
- Stereochemistry : α-configuration at positions 3, 3a, and 6a.
5-(2,4-Dihydroxy-5-isopropyl-phenyl)-4-(4-morpholin-4-ylmethyl-phenyl)-isoxazole-3-carboxylic acid ethylamide (Patent Compound)
- Core Structure: Monocyclic isoxazole with substituted aromatic rings.
- Functional Groups : Isoxazole ring, carboxylic acid ethylamide, morpholine, dihydroxy-isopropyl-phenyl.
- Stereochemistry: Not explicitly stated in evidence; likely planar aromatic substituents.
Key Differences
Ring System: The target compound’s fused bicyclic structure contrasts with the patent compound’s monocyclic isoxazole with bulky aromatic substituents.
Substituents : The patent compound includes morpholine and ethylamide groups, which enhance solubility and bioavailability, whereas the target compound lacks such polar substituents.
Stereochemical Complexity : The α-configuration in the target compound may impose steric constraints absent in the more flexible patent compound.
Physicochemical and Functional Properties
Regulatory and Industrial Relevance
- Patent Compound : Already in advanced development stages, with salt forms tailored for therapeutic use. The morpholine and ethylamide groups suggest targeting kinase or protease pathways.
- Target Compound: Its structural novelty may position it as a candidate for niche applications, such as chiral intermediates or specialty polymers.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for the preparation of 2H-cyclopent[d]isoxazole-3-carboxylic acid derivatives?
- Answer : Multi-step organic synthesis is typically employed, involving cyclization reactions of nitroalkenes or nitroarenes with formic acid derivatives as CO surrogates. Palladium-catalyzed reductive cyclization has been demonstrated as effective for constructing fused isoxazole-carboxylic acid frameworks . Stereochemical control during cyclization can be achieved using chiral auxiliaries or enantioselective catalysts, as seen in analogous cyclopenta-fused heterocycles .
Q. How can the structural integrity of this compound be validated post-synthesis?
- Answer : Use a combination of spectroscopic techniques:
- 1H/13C NMR to confirm stereochemistry and ring fusion (e.g., characteristic shifts for tetrahydroisoxazole protons at δ 3.5–5.0 ppm and carboxylic acid protons at δ 10–12 ppm) .
- LC-MS for molecular ion confirmation (e.g., expected m/z for C₈H₁₁NO₃: 169.18 g/mol) .
- X-ray crystallography for absolute stereochemical assignment, as applied to related cyclopenta[b]furan derivatives .
Q. What solvents and storage conditions are optimal for maintaining stability?
- Answer : The compound is hygroscopic and prone to hydrolysis in aqueous media. Store in anhydrous DMSO or THF at –20°C under inert gas. Stability tests in DMSO over 72 hours show <5% degradation via HPLC .
Advanced Research Questions
Q. What strategies resolve contradictions in stereochemical assignments between computational predictions and experimental data?
- Answer : Compare experimental NMR coupling constants (e.g., J values for adjacent protons in the cyclopentane ring) with Density Functional Theory (DFT)-calculated values. For example, discrepancies in dihedral angles may indicate conformational flexibility or crystal-packing effects, as observed in tetrahydro-2H-cyclopenta[b]furanone derivatives .
Q. How can computational modeling predict the compound’s reactivity in catalytic systems?
- Answer : Use molecular docking studies to evaluate interactions with catalytic sites (e.g., palladium complexes). DFT calculations (B3LYP/6-31G*) can model transition states for cyclization reactions, predicting regioselectivity and activation energies .
Q. What mechanistic insights explain low yields in intramolecular cyclization steps?
- Answer : Competing pathways (e.g., dimerization or over-reduction) are common. Kinetic studies using in-situ IR or mass spectrometry can identify intermediates. For example, nitroalkene intermediates may require precise temperature control (e.g., 60–80°C) to avoid side reactions .
Q. How does the stereoelectronic profile of the isoxazole-carboxylic acid moiety influence biological activity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
